molecular formula C21H22N6O2 B11569651 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11569651
M. Wt: 390.4 g/mol
InChI Key: AAQNWPZEYYVLJG-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of tetrazolopyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The unique structure of this compound, featuring a tetrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid . The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired tetrazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-(4-ETHOXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, including anticonvulsant and antidepressant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit human neutrophil elastase, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with sodium channels, contributing to its anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ETHOXYPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern on the tetrazolopyrimidine core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-4-29-16-11-9-15(10-12-16)19-18(14(3)22-21-24-25-26-27(19)21)20(28)23-17-8-6-5-7-13(17)2/h5-12,19H,4H2,1-3H3,(H,23,28)(H,22,24,26)

InChI Key

AAQNWPZEYYVLJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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